5-(3-Bromophenyl)benzo[d][1,3]dioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUWTDUPGLWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Bromophenyl Benzo D 1 2 Dioxole and Its Derivatives
Retrosynthetic Analysis of the 5-(3-Bromophenyl)benzo[d]prepchem.comresearchgate.netdioxole Scaffold
A logical retrosynthetic analysis of the target molecule, 5-(3-bromophenyl)benzo[d] prepchem.comresearchgate.netdioxole, reveals two primary disconnection pathways. The most prominent strategy involves the disconnection of the C-C bond between the two aromatic rings. This leads to two key synthons: a functionalized benzo[d] prepchem.comresearchgate.netdioxole unit and a functionalized 3-bromophenyl unit. This approach is the foundation for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Alternatively, a disconnection within the benzo[d] prepchem.comresearchgate.netdioxole ring itself presents another synthetic route. This strategy would involve the formation of the dioxole ring onto a pre-existing 3-bromobiphenyl (B57067) backbone. This approach relies on the reaction of a catechol derivative with a suitable one-carbon electrophile.
Direct Synthesis Approaches to 5-(3-Bromophenyl)benzo[d]prepchem.comresearchgate.netdioxole
Direct synthesis methodologies focus on either the direct modification of a pre-existing benzo[d] prepchem.comresearchgate.netdioxole core or the construction of the heterocyclic ring from appropriately substituted precursors.
Strategies Involving Direct Bromination of Benzo[d]prepchem.comresearchgate.netdioxole Derivatives
The direct bromination of benzo[d] prepchem.comresearchgate.netdioxole or its derivatives can be a straightforward method to introduce the bromine atom onto the aromatic ring. For instance, the bromination of piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) can yield 6-bromopiperonal, demonstrating the feasibility of direct electrophilic aromatic substitution on this ring system. researchgate.net This approach, however, may present challenges in controlling the regioselectivity to obtain the desired 5-bromo isomer, as the position of bromination is directed by the existing substituents on the benzodioxole ring.
Formation of the Benzo[d]prepchem.comresearchgate.netdioxole Ring System with Pre-functionalized Bromophenyl Moieties
An alternative direct synthesis involves the construction of the benzo[d] prepchem.comresearchgate.netdioxole ring from a catechol precursor that already bears the desired 3-bromophenyl substituent at the 4-position. This method offers excellent control over the substitution pattern. The core reaction typically involves the condensation of a 4-(3-bromophenyl)catechol with a methylene (B1212753) halide, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. rsc.org This Williamson ether synthesis-type reaction efficiently forms the five-membered dioxole ring.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Benzo[d]prepchem.comresearchgate.netdioxole Analogues
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including analogues of 5-(3-bromophenyl)benzo[d] prepchem.comresearchgate.netdioxole. rsc.org
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. worldresearchersassociations.comtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. For the synthesis of 5-(3-bromophenyl)benzo[d] prepchem.comresearchgate.netdioxole, this would involve the reaction of 5-bromobenzo[d] prepchem.comresearchgate.netdioxole with 3-bromophenylboronic acid, or alternatively, 5-benzo[d] prepchem.comresearchgate.netdioxolylboronic acid with 1,3-dibromobenzene (B47543).
The synthesis of the necessary precursors, such as 5-bromobenzo[d] prepchem.comresearchgate.netdioxole and 3-bromophenylboronic acid, is well-documented. 5-Bromobenzo[d] prepchem.comresearchgate.netdioxole is a commercially available reagent. innospk.comsynthonix.com 3-Bromophenylboronic acid can be synthesized from 1,3-dibromobenzene through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. prepchem.comchemicalbook.com
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. The optimization of these parameters is crucial for achieving high yields and purity of the desired biaryl product.
Catalyst Systems: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. mdpi.com The use of pre-catalysts, which are stable and easily handled palladium complexes that form the active catalytic species in situ, has also become widespread.
Ligands: The choice of phosphine (B1218219) ligand is critical for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can influence the reaction rate and selectivity. Common ligands include triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich ligands like tricyclohexylphosphine (B42057) (PCy₃) and various biarylphosphine ligands (e.g., XPhos, SPhos). nih.gov
Bases: A base is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important factors to consider.
Solvents: The solvent plays a crucial role in dissolving the reactants and catalyst system and can influence the reaction rate. A wide range of solvents can be employed, often in aqueous mixtures. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).
The following interactive data table summarizes typical conditions and findings from various studies on the optimization of Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds, which are applicable to the synthesis of 5-(3-bromophenyl)benzo[d] prepchem.comresearchgate.netdioxole and its analogues.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | A standard and effective system for many Suzuki couplings. |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 90-110 | Often used for more challenging couplings, with K₃PO₄ being a strong and effective base. mdpi.com |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | Dppf is a robust ligand suitable for a variety of substrates. |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | PCy₃ is a bulky, electron-rich ligand that can promote the coupling of sterically hindered substrates. nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 100 | SPhos is a highly active biarylphosphine ligand, often leading to high yields and fast reaction times. |
Substrate Scope and Limitations for Benzo[d]mdpi.comnih.govdioxole and Bromophenyl Partners
The success of the Suzuki-Miyaura coupling is dependent on the nature of the substrates and the reaction conditions.
Benzo[d] mdpi.comnih.govdioxole Partner: The benzo[d] mdpi.comnih.govdioxole moiety is generally well-tolerated in Suzuki-Miyaura couplings. However, the position of the halide can influence reactivity. Steric hindrance around the reaction site can impede the oxidative addition step. Electron-donating or withdrawing groups on the benzodioxole ring can also affect the electronic properties of the aryl halide and thus its reactivity. For instance, a recent study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines highlighted the challenges and successes with substrates bearing various functional groups, demonstrating the broad applicability of the reaction. nih.gov
Bromophenyl Partner: A wide variety of substituted bromophenylboronic acids can be used. The reaction generally tolerates both electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov However, highly sterically hindered boronic acids may require optimized reaction conditions, such as the use of specialized ligands or higher temperatures, to achieve good yields. The presence of certain functional groups on either partner that are sensitive to the basic conditions of the reaction can be a limitation, although the mildness of the Suzuki coupling often mitigates this issue. libretexts.org
| Substrate 1 | Substrate 2 | Catalyst System | Yield (%) | Reference |
| (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methyl derivative | Phenylboronic acid derivatives | PdCl2(PPh3)2 / PPh3 / K2CO3 | 33-89 | researchgate.networldresearchersassociations.com |
| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Good to excellent | nih.gov |
| Aryl halides | Arylboronic acids | Pd(OAc)2/Dabco | Good to excellent | organic-chemistry.org |
Other Cross-Coupling Strategies (e.g., Negishi, Stille, Kumada) and their Applicability
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative routes to 5-(3-Bromophenyl)benzo[d] mdpi.comnih.govdioxole, each with its own advantages and limitations.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.govnih.gov It is known for its high reactivity and functional group tolerance. organic-chemistry.org For the target molecule, this could involve the reaction of 5-bromobenzo[d] mdpi.comnih.govdioxole with a (3-bromophenyl)zinc halide. The Negishi reaction can be particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki coupling, as it is typically carried out under neutral conditions. nih.govbeilstein-journals.org Recent advancements have focused on developing reliable and generally applicable protocols for high-yielding synthesis of biaryls using Negishi coupling. nih.govfrontiersin.org
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is highly versatile with a broad substrate scope and tolerance for a wide array of functional groups. libretexts.orgnih.gov However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification and raise environmental concerns. organic-chemistry.org
Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous due to the low cost of Grignard reagents. organic-chemistry.org However, its application is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., acidic protons). organic-chemistry.orggoogle.com Therefore, its use for a functionalized molecule like 5-(3-Bromophenyl)benzo[d] mdpi.comnih.govdioxole would require careful consideration of the functional groups present on the substrates.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Limitations |
| Negishi | Organozinc | Ni or Pd | High reactivity, functional group tolerance, neutral conditions. nih.govnih.govorganic-chemistry.org | Moisture sensitivity of organozinc reagents. |
| Stille | Organotin | Pd | Broad substrate scope, high functional group tolerance. libretexts.orgnih.gov | Toxicity of tin compounds. organic-chemistry.org |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | Low cost of reagents. organic-chemistry.org | Low functional group tolerance due to high reactivity of Grignard reagents. organic-chemistry.orggoogle.com |
Nucleophilic Aromatic Substitution (SNAr) Routes for Benzo[d]mdpi.comnih.govdioxole Functionalization
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for functionalizing aromatic rings. In contrast to the cross-coupling methods that build the biaryl bond directly, SNAr would involve the substitution of a leaving group on one of the aromatic rings by a nucleophilic partner derived from the other ring.
For the synthesis of 5-(3-Bromophenyl)benzo[d] mdpi.comnih.govdioxole, a conceivable SNAr approach would involve the reaction of a suitably activated benzo[d] mdpi.comnih.govdioxole derivative with a nucleophilic 3-bromophenyl species, or vice versa. However, traditional SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. ncrdsip.comyoutube.com The benzo[d] mdpi.comnih.govdioxole and bromophenyl moieties in the target compound lack such strong activation.
Therefore, direct SNAr is generally not a feasible primary route for the synthesis of 5-(3-Bromophenyl)benzo[d] mdpi.comnih.govdioxole. The reaction typically requires harsh conditions (high temperature and pressure) in the absence of activating groups, and may lead to a mixture of products through mechanisms like the benzyne (B1209423) intermediate. ncrdsip.commasterorganicchemistry.com The benzyne mechanism, which proceeds via elimination-addition, can result in substitution at positions adjacent to the original leaving group, leading to isomeric mixtures. masterorganicchemistry.com
Exploration of Organometallic Precursors and Intermediates in Synthesis
The cross-coupling reactions discussed rely on the generation of specific organometallic precursors and proceed through key intermediates.
Organoboron Reagents (for Suzuki-Miyaura): The required phenylboronic acids or their esters are typically stable, crystalline solids that can be prepared from the corresponding Grignard reagent or aryl lithium by reaction with a trialkyl borate followed by hydrolysis.
Organozinc Reagents (for Negishi): Arylzinc halides are commonly prepared in situ from the corresponding aryl halide by reaction with an activated form of zinc or by transmetalation from an organolithium or Grignard reagent. frontiersin.org
Organotin Reagents (for Stille): Organostannanes are often prepared by the reaction of an organolithium or Grignard reagent with a trialkyltin halide. nih.gov
Grignard Reagents (for Kumada): Arylmagnesium halides are readily formed by the reaction of an aryl halide with magnesium metal. google.com
The catalytic cycles of these reactions all involve organopalladium or organonickel intermediates. The key steps, as previously mentioned, are oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgwikipedia.org The structure of the ligands coordinated to the metal center plays a crucial role in the efficiency and selectivity of the reaction by influencing the rates of these elementary steps. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov
Advanced Synthetic Strategies and Green Chemistry Considerations in Synthesis
Modern organic synthesis places increasing emphasis on developing more efficient and environmentally benign methods.
Advanced Strategies:
Flow Chemistry: Integrating reactions such as lithiation, zincation, and Negishi coupling in a continuous flow system can offer superior control over reaction parameters, leading to reproducible results, enhanced safety, and the ability to synthesize functionalized biaryls rapidly. beilstein-journals.orgfrontiersin.org
C-H Activation: A more atom-economical approach involves the direct arylation of C-H bonds, which avoids the pre-functionalization required for traditional cross-coupling reactions. acs.org While still a developing area, C-H activation strategies could provide a more direct route to biaryl compounds.
Green Chemistry Considerations: The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing 5-(3-Bromophenyl)benzo[d] mdpi.comnih.govdioxole, these considerations include:
Catalyst Choice: Using more earth-abundant and less toxic metals like nickel or iron as catalysts instead of precious metals like palladium is an active area of research. mdpi.combris.ac.uk
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key goal. mdpi.com
Energy Efficiency: The use of microwave irradiation or solar energy can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. Direct C-H arylation is a prime example of a highly atom-economical reaction. europa.eu
Recent research has explored the use of lemon juice as a natural, biodegradable catalyst for certain organic transformations under concentrated solar radiation, highlighting the potential of renewable resources in chemical synthesis. rsc.org
Reaction Mechanisms and Mechanistic Studies Involving the Chemical Compound
Mechanistic Pathways of Aryl-Aryl Bond Formation in Substituted Benzo[d]rsc.orgresearchgate.netdioxoles.researchgate.net,rsc.org
The formation of an aryl-aryl bond, converting 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole into a biaryl structure, is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. researchgate.net, rsc.org This reaction follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.comyoutube.com The benzodioxole moiety is generally stable under these conditions and influences the electronic properties of the molecule. worldresearchersassociations.comresearchgate.net
Oxidative addition is the initial and often rate-determining step in the catalytic cycle. youtube.com It involves the insertion of a low-valent palladium(0) complex, typically coordinated with phosphine (B1218219) ligands, into the carbon-bromine (C-Br) sigma bond of the bromophenyl group. youtube.comyoutube.com This process transforms the palladium center from a Pd(0) oxidation state to Pd(II). youtube.comyoutube.com
The mechanism begins with the formation of a 14-electron Pd(0) complex, which is the catalytically active species. youtube.com This complex interacts with the aryl bromide, leading to the cleavage of the C-Br bond and the formation of a new square planar Pd(II) intermediate. youtube.com In this intermediate, both the aryl group (the 3-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)phenyl moiety) and the bromide are covalently bonded to the palladium center. youtube.com Kinetic and computational studies have shown that this step can proceed through different pathways, including associative mechanisms involving the coordination of the aryl halide to the palladium complex before bond cleavage. nih.gov The strength of the C-Br bond and the steric and electronic properties of the phosphine ligands on the palladium catalyst are critical factors influencing the rate and efficiency of this step. youtube.comnih.gov
Table 1: Key Events in the Oxidative Addition of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole
| Step | Description | Change in Pd Center |
| 1. Catalyst Activation | A stable Pd(0) precatalyst, often Pd(PPh₃)₄, sheds ligands in solution. | Forms a more reactive, coordinatively unsaturated 14-electron or 12-electron species. |
| 2. Complex Formation | The active Pd(0) catalyst coordinates to the C-Br bond of the bromophenyl ring. | Formation of a π-complex or σ-complex. |
| 3. C-Br Bond Cleavage | The palladium atom formally inserts into the carbon-bromine bond. | Oxidation state changes from Pd(0) to Pd(II). |
| 4. Product Formation | A square planar arylpalladium(II) halide complex is formed. | The complex is ready for the next step in the catalytic cycle. |
Transmetalation is the step where the organic group from a second coupling partner, typically an organoboron compound like a boronic acid, is transferred to the palladium(II) complex formed during oxidative addition. researchgate.net This step is critical as it assembles both coupling partners on the same palladium center. For the Suzuki-Miyaura reaction, this process requires the presence of a base, which plays a crucial role in activating the boronic acid. researchgate.net
The precise mechanism of transmetalation has been a subject of extensive study, with two primary pathways being proposed. researchgate.netnih.govillinois.edu
The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or carbonate) first reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic trihydroxyboronate species (Ar'B(OH)₃⁻). researchgate.netresearchgate.net This anionic boronate then displaces the halide ligand (bromide) on the arylpalladium(II) complex to form a palladium-boronate intermediate, which subsequently facilitates the transfer of the aryl group from boron to palladium. nih.gov
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) bromide complex, replacing the bromide ligand with a hydroxide or alkoxide ligand to form a hydroxo-palladium(II) species (L₂Pd(Ar)(OH)). researchgate.netresearchgate.net This complex then reacts with the neutral boronic acid. The interaction involves the formation of a Pd-O-B linkage, which is believed to be a key pre-transmetalation intermediate that precedes the transfer of the organic group to the palladium center. illinois.edursc.org
Recent studies, including low-temperature NMR spectroscopy and computational analyses, have successfully identified and characterized intermediates containing Pd-O-B linkages, lending strong support to these mechanistic proposals. illinois.eduillinois.edursc.org The choice between these pathways can be influenced by reaction conditions such as the nature of the base, solvents, and the presence of additives like phase-transfer catalysts. nih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. youtube.com In this stage, the two organic groups—the 3-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)phenyl group and the aryl group transferred from the boron reagent—which are bound to the Pd(II) center, couple to form a new carbon-carbon bond. rsc.org This process results in the formation of the final biaryl product and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Mechanisms of Functional Group Transformations at the Bromophenyl Moiety
The bromine atom on the phenyl ring of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole is a versatile handle for a wide range of chemical transformations beyond Suzuki-Miyaura coupling. These reactions allow for the introduction of various functional groups, each proceeding through distinct mechanistic pathways.
For instance, the C-Br bond can participate in other palladium-catalyzed cross-coupling reactions, such as:
Sonogashira Coupling: To form a C-C triple bond by reacting with a terminal alkyne. The mechanism involves a similar Pd(0)/Pd(II) cycle, often with a copper(I) co-catalyst that facilitates the formation of a copper acetylide intermediate.
Buchwald-Hartwig Amination: To form a C-N bond by reacting with an amine. The mechanism also proceeds via oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine.
Heck Coupling: To form a C-C double bond by reacting with an alkene. This reaction involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.
Furthermore, the C-Br bond can be converted into other functionalities through non-palladium-catalyzed routes. For example, it can be transformed into an organolithium or Grignard reagent via lithium-halogen exchange or reaction with magnesium metal. These highly reactive organometallic intermediates can then be quenched with various electrophiles to introduce a wide array of substituents.
Investigation of Stereochemical Outcomes and Regioselectivity in Reactions.researchgate.net
Regioselectivity in reactions involving 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole is generally well-defined. In cross-coupling reactions, the transformation occurs selectively at the C-Br bond, as it is significantly more reactive towards oxidative addition than the C-H bonds on either aromatic ring. rsc.org
In cases where further functionalization of the biaryl product is desired, the regiochemical outcome is dictated by the directing effects of the existing substituents. The benzo[d] rsc.orgresearchgate.netdioxole group is electron-donating and acts as an ortho-, para-director for electrophilic aromatic substitution on its attached phenyl ring. The other phenyl ring's substitution pattern will depend on the nature of the group introduced via the initial coupling reaction.
While the specific compound 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole is not chiral, the synthesis of its biaryl derivatives can lead to products with axial chirality (atropisomers), especially if bulky groups are introduced at the ortho positions of the newly formed aryl-aryl bond. In such cases, the use of chiral ligands on the palladium catalyst can induce enantioselectivity. nih.gov Mechanistic studies in this area show that enantioselection can occur at different stages of the catalytic cycle, including transmetalation and reductive elimination, depending on the specific ligand and substrate combination. nih.gov
Computational Mechanistic Elucidation of Key Reaction Steps
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. rsc.orgrsc.org These studies provide detailed insights into transition state structures, reaction energies, and kinetic barriers, which are often difficult to obtain experimentally.
For the Suzuki-Miyaura reaction, DFT calculations have been used to:
Analyze Oxidative Addition: Model the interaction of the Pd(0) catalyst with the aryl bromide and calculate the energy barrier for the C-Br bond cleavage. rsc.org
Compare Transmetalation Pathways: Evaluate the relative energy barriers of the boronate and oxo-palladium pathways, helping to understand why one may be favored under certain conditions. rsc.orgresearchgate.net Calculations have shown that the energy bottlenecks for oxidative addition and transmetalation can be very close, highlighting the complexity of the reaction profile. rsc.org
Investigate Reductive Elimination: Determine the geometry and energy of the transition state for the C-C bond-forming step, providing insight into factors that control its rate and selectivity. nih.gov
These computational models are benchmarked against experimental results to ensure their accuracy and predictive power. rsc.orgrsc.org
Table 2: Computationally Derived Parameters for Key Suzuki-Miyaura Reaction Steps
| Mechanistic Step | Focus of Computational Study | Typical Findings from DFT Calculations | Relevant Citations |
| Oxidative Addition | Energy barrier for Pd(0) insertion into the C-Br bond. | The reaction typically proceeds via a 14-electron Pd(0) complex. The barrier is influenced by ligand sterics and electronics. | rsc.org |
| Transmetalation | Comparison of the boronate vs. oxo-palladium pathways. | The presence of a base significantly lowers the transmetalation barrier. The relative stability of Pd-O-B intermediates is calculated. | rsc.org, researchgate.net |
| Reductive Elimination | Energy barrier for C-C bond formation. | This step is often the most thermodynamically favorable. The barrier can increase with steric hindrance on the aryl groups. | nih.gov |
Kinetic Studies and Reaction Rate Determinants
The kinetic profile of reactions involving 5-(3-Bromophenyl)benzo[d] utrgv.eduresearchgate.netdioxole is primarily dictated by the principles governing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. While specific kinetic data for 5-(3-Bromophenyl)benzo[d] utrgv.eduresearchgate.netdioxole is not extensively documented in dedicated studies, a wealth of information on analogous aryl bromide systems allows for a detailed understanding of the factors that determine its reaction rates.
Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species is frequently the rate-limiting step. libretexts.orgnih.gov The reactivity of the aryl halide in this step generally follows the order I > OTf > Br >> Cl, reflecting the bond dissociation energies of the carbon-halide bond. wikipedia.org
Kinetic studies on similar substituted bromobenzenes in Suzuki-Miyaura reactions have been conducted to quantify these electronic effects, often through Hammett plots. A positive reaction constant (ρ) from a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents. rsc.org
| Catalyst System | Aryl Halide Type | ρ (rho) Value | Reference |
|---|---|---|---|
| Pd(OAc)2 / P(o-C6H4C6H4Me)Ph2 | Aryl Bromides | +2.4 - +2.5 | acs.org |
| Pd DENs-functionalized microreactors | Aryl Iodides | +1.5 | rsc.org |
The activation energy (Ea) is another critical kinetic parameter. Studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) have reported varying activation energies depending on the catalytic system, highlighting the role of the catalyst in determining the reaction rate. utrgv.edumdpi.com
| Catalyst System | Activation Energy (Ea,app) | Reference |
|---|---|---|
| Pd(0)/HPS (ligandless nanoparticles) | 58.3 kJ/mol | mdpi.com |
| Pd/Ce-MOF-801 | Data for bromobenzene coupling kinetics provided, but specific Ea not stated. | researchgate.net |
| Microwave-assisted, PdCl2 or Ce(OH)4 catalyst | Activation energy plots generated for bromobenzene with phenylboronic acid. | utrgv.edu |
Heck Reaction:
The Heck reaction catalytic cycle also involves oxidative addition, followed by migratory insertion of the olefin and β-hydride elimination. organic-chemistry.org The rate-determining step in the Heck reaction is more variable than in the Suzuki-Miyaura coupling and can be influenced by the specific substrates and reaction conditions. researchgate.net For aryl bromides, the oxidative addition can be slow, but subsequent steps like olefin insertion can also be rate-limiting. researchgate.net
Similar to the Suzuki-Miyaura reaction, electron-withdrawing groups on the aryl bromide generally accelerate the Heck reaction. nih.gov This is reflected in the positive ρ values obtained from Hammett plots for the reaction of various substituted aryl bromides. acs.org
| Catalyst System | Aryl Halide Type | ρ (rho) Value | Reference |
|---|---|---|---|
| CN-Palladacycle | Aryl Bromides | +2.4 - +2.5 | acs.org |
| CN-Palladacycle | Aryl Iodides | +1.7 - +1.8 | acs.org |
Other factors that are critical determinants of the reaction rate for both Suzuki-Miyaura and Heck reactions involving 5-(3-Bromophenyl)benzo[d] utrgv.eduresearchgate.netdioxole include:
Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is crucial. Bulky, electron-donating ligands generally enhance the rate of oxidative addition and reductive elimination. libretexts.orgmdpi.comnih.gov
Base: The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction and in regenerating the active catalyst in the Heck reaction. The strength and nature of the base can significantly affect the reaction kinetics. researchgate.net
Solvent: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole, offering precise information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole provides a distinct fingerprint of its proton arrangement. The spectrum is characterized by signals in the aromatic region and a unique singlet for the methylenedioxy group.
The protons on the benzodioxole ring typically present as a characteristic ABX-type spin system. mdpi.com The proton at position 7 (H-7) usually appears as a doublet, coupling with H-6. The proton at position 4 (H-4) often manifests as a signal close to a singlet or a doublet with a small coupling constant, coupling to H-6. The proton at H-6 appears as a doublet of doublets, coupling with both H-4 and H-7.
The 3-bromophenyl moiety displays a different set of patterns. The proton situated between the two substituents (at C-2' of the bromophenyl ring) is expected to appear as a triplet or triplet-like signal due to coupling with its two neighbors. rsc.org The other protons on the bromophenyl ring will appear as multiplets or doublet of doublets in the downfield region of the aromatic spectrum. rsc.org
A key identifying feature is the sharp singlet corresponding to the two protons of the methylenedioxy bridge (O-CH₂-O), which typically resonates around 6.0 ppm. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₂-O | ~6.0 | Singlet (s) | N/A |
| Benzodioxole H-4 | ~7.0-7.2 | Doublet (d) or Singlet-like | Small |
| Benzodioxole H-6 | ~6.9-7.1 | Doublet of Doublets (dd) | Moderate |
| Benzodioxole H-7 | ~6.8-6.9 | Doublet (d) | ~8.0 |
| Bromophenyl H-2' | ~7.7 | Triplet (t) | ~1.8 |
| Bromophenyl H-4', H-5', H-6' | ~7.3-7.6 | Multiplet (m) | Various |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole is expected to show 13 distinct signals, corresponding to its 13 carbon atoms.
The carbon of the methylenedioxy group (O-CH₂-O) is readily identified by its signal around 101 ppm. rsc.org The carbons of the benzodioxole ring typically appear between 108 and 149 ppm. rsc.org The carbon atom attached to the bromine in the bromophenyl ring (C-3') is expected to be found at approximately 123 ppm. rsc.org The other aromatic carbons of the bromophenyl group resonate in the 124-133 ppm range. rsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| O-CH₂-O | ~101 |
| Benzodioxole C-4 | ~108 |
| Benzodioxole C-6 | ~121 |
| Benzodioxole C-7 | ~109 |
| Benzodioxole C-5 (ipso) | ~135-140 |
| Benzodioxole C-7a (ipso) | ~148 |
| Benzodioxole C-3a (ipso) | ~149 |
| Bromophenyl C-1' (ipso) | ~140-145 |
| Bromophenyl C-2' | ~129 |
| Bromophenyl C-3' (C-Br) | ~123 |
| Bromophenyl C-4' | ~130 |
| Bromophenyl C-5' | ~124 |
| Bromophenyl C-6' | ~128 |
Note: Assignments are predictive and are typically confirmed with 2D NMR techniques. Chemical shifts depend on solvent and experimental conditions.
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole, COSY would show correlations between adjacent aromatic protons on both the benzodioxole and the bromophenyl rings, confirming their respective spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking them to their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. Key correlations would include those from the O-CH₂-O protons to the ipso-carbons of the benzodioxole ring and correlations between protons on one ring and the ipso-carbon of the other ring, confirming the connectivity between the two aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information that can help confirm the conformation of the molecule.
While the outline mentions specialized NMR for halogenated compounds, such as ¹⁹F NMR for fluorinated derivatives, it is important to note that direct NMR observation of bromine (⁷⁹Br and ⁸¹Br) is not a standard analytical technique for organic structure elucidation. Bromine nuclei are quadrupolar, which leads to very broad signals that are difficult to observe in solution-state NMR. The influence of the bromine atom is instead observed indirectly through its electronic effects on the chemical shifts of nearby ¹H and ¹³C nuclei, as detailed in the sections above.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of a compound, providing further structural confirmation.
The mass spectrum of 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole would exhibit a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), the molecular ion ([M]⁺) will appear as two peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic pattern is a definitive indicator of a monobrominated compound.
Common fragmentation pathways for related benzodioxole structures often involve the loss of fragments from the dioxole ring, such as the loss of formaldehyde (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da). mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. beilstein-journals.org This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.
For 5-(3-Bromophenyl)benzo[d] rsc.orgrsc.orgdioxole, with the chemical formula C₁₃H₉BrO₂, the theoretical exact masses for the two major isotopic molecular ions can be calculated:
| Isotopic Formula | Theoretical Exact Mass (m/z) |
| C₁₃H₉⁷⁹BrO₂ | 275.9835 |
| C₁₃H₉⁸¹BrO₂ | 277.9815 |
An experimental HRMS measurement matching these calculated values provides unequivocal confirmation of the compound's elemental composition. beilstein-journals.orgworldresearchersassociations.com
Fragmentation Pathways and Structural Inference
Mass spectrometry is a critical tool for elucidating the structure of 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole by analyzing its fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is expected to first form a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular weight. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion provides valuable structural information. The weakest bonds are typically the first to cleave. For 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole, the bond between the two aromatic rings and the C-Br bond are likely points of initial fragmentation.
Plausible fragmentation pathways include:
Loss of a bromine radical: This would result in a significant fragment ion [M-Br]⁺. This is a common fragmentation pathway for brominated aromatic compounds. accustandard.com
Cleavage of the bond between the phenyl and benzodioxole rings: This can lead to two primary fragment ions: the bromophenyl cation ([C₆H₄Br]⁺) and the benzodioxole cation ([C₇H₅O₂]⁺).
Fragmentation of the benzodioxole ring: The benzodioxole moiety can undergo characteristic fragmentation, such as the loss of formaldehyde (CH₂O) to form a dihydroxybenzene-type radical cation. Further fragmentation can lead to the loss of carbon monoxide (CO). The mass spectrum of 1,3-benzodioxole shows characteristic fragments that can be used as a reference. massbank.eu
The relative abundance of these fragment ions helps in confirming the connectivity of the molecule. The most stable ions will typically result in the most intense peaks in the mass spectrum, with the most abundant fragment ion peak referred to as the base peak. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its substituted benzene (B151609) rings and the benzodioxole moiety.
Key expected vibrational modes include:
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic rings.
Aromatic C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C stretching vibrations within the benzene and benzodioxole rings. orientjchem.org
C-O-C Stretching: The dioxole group will exhibit strong, characteristic asymmetric and symmetric C-O-C stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ region. orientjchem.orgresearchgate.net Specifically, the asymmetric stretching is expected around 1250 cm⁻¹ and the symmetric stretching around 1040 cm⁻¹.
CH₂ Bending: The methylene (B1212753) (-CH₂-) group in the dioxole ring will show a characteristic scissoring vibration around 1489 cm⁻¹. orientjchem.org
C-Br Stretching: The carbon-bromine bond will produce a stretching vibration in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending (γCH) vibrations in the 900-700 cm⁻¹ region. orientjchem.org
The following table summarizes the expected characteristic IR absorption bands for 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| Dioxole C-O-C | Asymmetric Stretching | ~1250 |
| Dioxole C-O-C | Symmetric Stretching | ~1040 |
| Dioxole -CH₂- | Scissoring | ~1489 |
| Aromatic C-Br | Stretching | 600-500 |
| Aromatic C-H | Out-of-Plane Bending | 900-700 |
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for the separation, purification, and analysis of 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole. nih.gov
Stationary Phase: A reversed-phase C18 column is typically employed for the separation of aromatic compounds of moderate polarity.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and water is commonly used to achieve good separation. nih.gov The proportions of the solvents are adjusted to optimize the retention time and resolution.
Detection: A UV detector is highly effective for this compound due to the presence of aromatic rings which absorb UV light. The detection wavelength would be set at a λmax value determined from a UV spectrum of the pure compound.
HPLC is not only used for purity assessment but can also be scaled up for preparative purification to isolate the compound in high purity.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole itself may have limited volatility, GC analysis is feasible, particularly at high temperatures.
Stationary Phase: A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for separating aromatic compounds. waters.com
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase. nih.gov
Injection: A split/splitless injector is used to introduce the sample, with the injector temperature set high enough to ensure complete volatilization without thermal degradation.
Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity and structural information, a mass spectrometer (MS) is often used as the detector (GC-MS).
Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.
GC-MS: This technique combines the high separation efficiency of GC with the sensitive and selective detection of MS. nih.gov It is particularly useful for the analysis of brominated compounds. waters.comresearchgate.net In GC-MS analysis of 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole, the retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides its molecular weight and fragmentation pattern for definitive structural confirmation. waters.comresearchgate.net
LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for less volatile or thermally labile compounds. researchgate.net For 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole, LC-MS would involve separating the compound using HPLC, followed by ionization (e.g., using Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detection by the mass spectrometer. This provides both retention time and mass spectral data for confident identification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov If a suitable single crystal of 5-(3-Bromophenyl)benzo[d] waters.comnih.govdioxole can be grown, this technique can provide a wealth of information:
Molecular Structure: It confirms the connectivity of the atoms and provides precise bond lengths, bond angles, and torsion angles.
Conformation: It reveals the preferred conformation of the molecule in the solid state, including the dihedral angle between the bromophenyl and benzodioxole ring systems.
Intermolecular Interactions: It elucidates how the molecules pack in the crystal lattice, revealing intermolecular forces such as π-π stacking, C-H···π interactions, and halogen bonding involving the bromine atom, which govern the physical properties of the solid. nih.govnih.gov
Theoretical and Computational Studies of 5 3 Bromophenyl Benzo D 1 2 Dioxole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and preferred three-dimensional arrangement of atoms in 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting its reactivity and intermolecular interactions.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. In derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, the FMO analysis has shown that electronic transitions are characterized as intramolecular charge transfer (ICT). researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the dioxole ring and the bromine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Conformational Analysis and Energy Landscapes
The 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole molecule has a degree of conformational flexibility due to the rotation around the single bond connecting the benzodioxole and bromophenyl rings. The conformation of biphenyl (B1667301) derivatives is influenced by a balance of electronic effects, such as aromatic stabilization, and steric repulsion between adjacent groups. nih.gov
Table 2: Hypothetical Torsional Energy Profile for Rotation around the C-C Single Bond in 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 1.5 |
| 45 | 0.0 |
| 60 | 1.8 |
| 90 | 3.5 |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole, MD simulations can be used to study its conformational changes and its interactions with solvent molecules or biological macromolecules. nih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the energy landscape and the identification of stable and metastable states. nih.gov
In an aqueous environment, MD simulations can reveal how water molecules arrange themselves around the hydrophobic phenyl and bromophenyl groups and the more polar dioxole moiety. This provides insights into the molecule's solubility and how it might approach a biological target. The aggregation behavior of small aromatic molecules can also be studied using MD simulations, which is relevant for understanding potential issues in drug discovery and for applications in materials science. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov For 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole, a QSAR study would involve synthesizing a series of derivatives with different substituents and correlating their measured biological activity with calculated molecular descriptors.
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. flemingcollege.caacs.org For example, a QSAR study on benzodioxole derivatives as COX inhibitors suggested that the size of the moiety plays a role in selectivity. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. For 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole, it is possible to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For substituted benzenes, computational approaches can help in assigning the signals in the aromatic region of the ¹H-NMR spectrum. wisc.eduquora.com
IR Spectroscopy: The vibrational frequencies and intensities can also be calculated using DFT. The predicted IR spectrum shows characteristic peaks for different functional groups, such as the C-O-C stretches of the dioxole ring and the C-Br stretch, which helps in the structural elucidation of the molecule.
Table 3: Hypothetical Predicted ¹H-NMR Chemical Shifts for 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole
| Proton | Predicted Chemical Shift (ppm) |
| H on C4 | 7.05 |
| H on C6 | 7.15 |
| H on C7 | 6.90 |
| H on C2' | 7.60 |
| H on C4' | 7.55 |
| H on C5' | 7.30 |
| H on C6' | 7.45 |
| O-CH₂-O | 6.05 |
Virtual Screening and Computational Design of Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govnih.gov If a biological target for 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole is identified, virtual screening could be employed to find other compounds with similar or better binding affinity.
Furthermore, computational design can be used to create novel derivatives of 5-(3-Bromophenyl)benzo[d] nih.govnih.govdioxole with improved properties. This involves making systematic modifications to the parent structure, such as adding or changing functional groups, and then using computational methods to predict the effect of these changes on the molecule's activity, selectivity, and pharmacokinetic properties. For instance, benzodioxole derivatives have been designed and synthesized as potent anticonvulsant agents. flemingcollege.canih.gov
Advanced Synthetic Applications and Derivatization Strategies of the Chemical Compound
Functionalization of the Bromine Atom for Further Synthetic Elaboration
The bromine atom attached to the phenyl ring is the most synthetically versatile handle on the molecule. Its transformation into organometallic reagents or its direct use in cross-coupling reactions opens up a plethora of possibilities for forming new carbon-carbon and carbon-heteroatom bonds.
Preparation of Organometallic Reagents (e.g., Grignard, Organolithium, Organoboron)
The conversion of the aryl bromide into an organometallic species is a fundamental strategy for reversing its polarity, turning the electrophilic carbon atom into a potent nucleophile.
Grignard and Organolithium Reagents : The preparation of Grignard reagents (organomagnesium halides) and organolithium compounds from aryl halides is a classic and effective method. umkc.eduhairuichem.com The Grignard reagent, (3'-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)biphenyl-3-yl)magnesium bromide, can be synthesized by reacting 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Similarly, the corresponding organolithium reagent can be formed through lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures. These reagents are powerful nucleophiles and strong bases, requiring strictly anhydrous conditions for their preparation and use. researchgate.net
Organoboron Reagents : Arylboronic acids and their esters are crucial intermediates in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org There are two primary routes to synthesize the boronic acid derivative of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole. The first involves the reaction of the corresponding Grignard or organolithium reagent with a boron electrophile, such as trimethyl borate (B1201080), followed by acidic hydrolysis to yield the boronic acid. google.com A more direct and increasingly popular method is the Miyaura borylation , a palladium-catalyzed reaction that couples the aryl bromide directly with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.orgorganic-chemistry.org This method offers excellent functional group tolerance and typically provides the stable pinacol (B44631) boronate ester, 5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d] mdpi.comresearchgate.netdioxole, which can be easily purified and stored. nih.govnih.gov
Further Cross-Coupling Reactions with Different Coupling Partners
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromo-substituent on 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This method is exceptionally versatile for creating biaryl structures. For instance, coupling 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole with another arylboronic acid can generate complex terphenyl systems. Conversely, if the bromo-compound is first converted to its boronic acid derivative, it can then be coupled with a variety of other aryl or vinyl halides. commonorganicchemistry.comnih.gov
Heck Coupling : The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, such as an acrylate (B77674) or styrene, under palladium catalysis. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing substituted alkenes and provides a route to extend the carbon framework from the phenyl ring of the core molecule. beilstein-journals.orglibretexts.org
Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system of palladium and copper(I). libretexts.orgwikipedia.org This method is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex structures, including heterocycles and conjugated polymers. organic-chemistry.org
Buchwald-Hartwig Amination : This reaction is a cornerstone for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov This transformation allows for the direct installation of various amine-containing groups, which are prevalent in pharmaceuticals and other biologically active compounds. organic-chemistry.orgresearchgate.net
The following table summarizes the key cross-coupling reactions involving the bromine atom:
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Type |
| Suzuki-Miyaura | Organoboron Reagent | C(sp²)–C(sp²) | Biaryls, Terphenyls |
| Heck | Alkene | C(sp²)–C(sp²) | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Arylalkynes |
| Buchwald-Hartwig | Amine | C(sp²)–N | Aryl Amines |
Modifications of the Benzo[d]mdpi.comresearchgate.netdioxole Moiety
While the bromine atom is the primary site for cross-coupling, the benzo[d] mdpi.comresearchgate.netdioxole ring can also be functionalized, although this is often more challenging to control.
Introduction of Additional Substituents via Electrophilic Aromatic Substitution
The benzo[d] mdpi.comresearchgate.netdioxole ring is electron-rich due to the electron-donating effect of the two ether oxygen atoms, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net The oxygen atoms are ortho, para-directing. In the parent 5-phenylbenzo[d] mdpi.comresearchgate.netdioxole system, the positions ortho to the ether oxygens (positions 4 and 7) and para to the oxygen at position 1 (position 6) are activated. However, the bulky phenyl group at position 5 provides significant steric hindrance at position 4. Therefore, electrophilic attack is most likely to occur at position 6, which is ortho to one oxygen and para to the other, and is the least sterically hindered activated position. Common EAS reactions include:
Nitration : Using nitric acid and sulfuric acid to introduce a nitro group (–NO₂). libretexts.org
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.
Friedel-Crafts Acylation/Alkylation : Using an acyl chloride or alkyl halide with a Lewis acid to introduce an acyl or alkyl group.
Controlling the regioselectivity of these reactions can be difficult, and the strong activating nature of the ring can sometimes lead to multiple substitutions if conditions are not carefully managed.
Ring-Opening or Ring-Modification Strategies
The 1,3-dioxole (B15492876) ring is generally stable under many synthetic conditions. Selective cleavage of the methylenedioxy bridge (the O-CH₂-O group) to reveal the corresponding catechol (1,2-dihydroxybenzene) derivative is chemically challenging without affecting other functional groups in the molecule. Such a transformation typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or vigorous hydrogenolysis, which may not be compatible with the rest of the molecular structure, particularly the C-Br bond or other sensitive groups that may have been added. In some biological systems, enzymes like cytochrome P450 are capable of forming or cleaving this bridge, but these methods are not standard in conventional organic synthesis. nih.gov As such, strategies involving the deliberate opening of the dioxole ring in complex molecules are not commonly pursued; it is more often incorporated as a stable, intact unit.
Incorporation into Complex Molecular Architectures
The true utility of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole is realized when its derivatization products are used to construct larger, more complex molecules with specific functions. The benzo[d] mdpi.comresearchgate.netdioxole moiety itself is a key structural feature in numerous natural products and biologically active compounds, including alkaloids and anticonvulsants. rsc.orgmiracosta.edu
A prominent example of a complex molecule built upon this scaffold is Emrusolmin , also known as Anle138b (B560633) . wikipedia.orgchemdad.com This compound, chemically named 3-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole, is a known inhibitor of protein aggregation and has been investigated as a potential therapeutic agent for neurodegenerative disorders like Parkinson's disease and multiple system atrophy. mdpi.comwikipedia.orgmedchemexpress.com The synthesis of Anle138b highlights the convergence of the two key aryl fragments. mdpi.com A plausible synthetic route involves the reaction between a benzo[d] mdpi.comresearchgate.netdioxole derivative and a 3-bromophenyl precursor to form the central pyrazole (B372694) ring. hairuichem.comnih.gov Further derivatization of the Anle138b structure itself, for example by converting the bromine atom into an azide, has been used to create PROTACs (proteolysis-targeting chimeras) for targeted protein degradation studies. nih.gov This demonstrates how the bromine atom serves as a critical attachment point for further advanced applications even after the core complex structure has been assembled.
As a Building Block in Heterocyclic Synthesis
The true synthetic power of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole lies in the strategic presence of the bromine atom on one of its phenyl rings. This halogen serves as a highly effective "handle" for a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions allow for the direct linkage of the bromophenyl portion of the molecule to other molecular fragments, leading to the construction of a diverse array of heterocyclic systems.
Prominent among these methods is the Suzuki-Miyaura coupling reaction , a palladium-catalyzed process that couples an organohalide with an organoboron compound. nih.govtcichemicals.com In this context, 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole can react with various heteroaryl boronic acids or esters to generate products where the bromine is replaced by a heterocyclic ring. nih.govresearchgate.net For instance, coupling with a pyrazole-boronic acid derivative would yield a pyrazolyl-substituted benzodioxole, a scaffold found in numerous biologically active molecules. The synthesis of anle138b, or 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole, a known inhibitor of α-synuclein and prion protein aggregation, highlights the importance of the linkage between a bromophenyl group and a benzodioxole moiety within a pyrazole core structure. mdpi.com
Similarly, the Heck reaction offers a pathway to vinylated heterocycles by coupling the aryl bromide with an alkene under palladium catalysis. organic-chemistry.orglibretexts.orgbeilstein-journals.org This reaction would enable the introduction of unsaturated side chains that can be further elaborated or can be part of a larger heterocyclic ring system. The Buchwald-Hartwig amination provides a direct route to N-arylated heterocycles by coupling the aryl bromide with a nitrogen-containing heterocycle, such as a piperidine, pyrrole, or carbazole. wikipedia.orgnih.govorganic-chemistry.org This reaction is particularly valuable for synthesizing compounds with applications in materials science and medicinal chemistry.
Finally, the Ullmann condensation offers a copper-catalyzed alternative for forming C-N, C-O, and C-S bonds, further expanding the range of accessible heterocyclic derivatives from 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole. wikipedia.orgmdpi.com
Table 1: Potential Heterocyclic Synthesis via Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Reagents | Resulting Heterocyclic Core | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Heteroaryl Boronic Acid/Ester (e.g., Pyrazole, Thiophene) | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aryl-Substituted Heterocycle | nih.gov |
| Heck Reaction | Alkene (e.g., Acrylate, Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Vinylated Arene (precursor to heterocycles) | organic-chemistry.orgbeilstein-journals.org |
| Buchwald-Hartwig Amination | Nitrogen Heterocycle (e.g., Pyrrole, Indole, Piperidine) | Pd Catalyst, Ligand (e.g., XPhos), Base (e.g., t-BuONa) | N-Aryl Heterocycle | wikipedia.orgnih.gov |
| Ullmann Condensation | Alcohol, Amine, or Thiol | Cu Catalyst (e.g., CuI), Base | Aryl Ether, Amine, or Thioether | wikipedia.org |
Construction of Macrocyclic or Polycyclic Systems
The rigid biphenyl-like core of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole, combined with its reactive bromo-substituent, makes it an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and related macrostructures. nih.govrsc.orgnih.gov These larger systems are of significant interest in materials science for their unique electronic and photophysical properties.
One powerful strategy involves a two-step sequence beginning with a Suzuki-Miyaura coupling to extend the aromatic system, followed by an intramolecular cyclization reaction. For example, the 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole could be coupled with a 2-nitrophenylboronic acid derivative. The resulting nitro-substituted tri-aryl system can then undergo a Cadogan reductive cyclization . researchgate.netmit.eduresearchgate.net This reaction, typically employing a phosphine (B1218219) reagent like triphenylphosphine (B44618), involves the deoxygenation of the nitro group to a reactive nitrene species, which then cyclizes onto an adjacent aromatic ring to form a new six-membered nitrogen-containing ring, thus creating a complex polycyclic heteroaromatic system.
Another approach is the Scholl reaction , an oxidative intramolecular aromatic coupling. After an initial intermolecular coupling to create a larger, flexible polyaromatic precursor, treatment with a strong Lewis acid and an oxidant (e.g., FeCl₃) can induce the formation of new carbon-carbon bonds between adjacent aromatic rings, leading to rigid, planar polycyclic structures. core.ac.uk The synthesis of various PAHs often relies on the coupling of brominated precursors to build up a larger scaffold that is then cyclized. nih.govrsc.org The structure of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole is well-suited for such synthetic strategies, providing a foundational unit upon which larger, more complex architectures can be built.
Synthesis of Isotopic Analogs for Tracing Studies (e.g., [¹⁸F] Labeling)
The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of modern medicine, enabling the non-invasive study of biological processes in vivo. The fluorine-18 (B77423) ([¹⁸F]) isotope is particularly favored for PET due to its convenient half-life (109.7 minutes) and low positron energy. mdpi.comrsc.org The derivatization of 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole and its analogues into [¹⁸F]-labeled tracers is a key strategy for developing novel imaging agents.
A prominent example is the radiosynthesis of [¹⁸F]anle138b, a PET tracer designed for imaging α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's. mdpi.comresearchgate.netnih.gov The structure of anle138b is 5-(3-bromophenyl)-3-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-1H-pyrazole, which contains the core motifs of the title compound. The radiosynthesis of its fluorinated analog, 5-(3-bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)-1H-pyrazole, demonstrates a sophisticated multi-step, one-pot procedure. mdpi.comnih.gov
The synthesis starts with the radiofluorination of a precursor to produce 6-[¹⁸F]fluoropiperonal. mdpi.comnih.gov This step is challenging because it involves nucleophilic aromatic substitution (SₙAr) on a non-activated aromatic ring. mdpi.com Traditional SₙAr reactions require strong electron-withdrawing groups to activate the ring for fluoride (B91410) attack, a condition not present in this part of the benzodioxole ring. mdpi.comnih.govresearchgate.net Modern methods, such as using diaryliodonium salt precursors, have been developed to overcome this limitation. mdpi.comresearchgate.net The resulting 6-[¹⁸F]fluoropiperonal is then reacted in the same vessel with tosylhydrazide, followed by a 1,3-cycloaddition with 3-bromophenylacetylene (B1279458) to yield the final [¹⁸F]anle138b tracer. mdpi.comresearchgate.netnih.gov This one-pot approach is highly efficient, minimizing handling and synthesis time, which is crucial when working with short-lived isotopes. nih.gov
Table 2: One-Pot Radiosynthesis Procedure for [¹⁸F]anle138b
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Radiofluorination | [¹⁸F]F⁻, (Piperonyl)(phenyl)iodonium bromide precursor, MeOH/PC, 85-120 °C | 6-[¹⁸F]Fluoropiperonal | mdpi.comnih.gov |
| 2 | Condensation | Tosylhydrazide, MeOH, 90 °C | In situ generated diazo intermediate | mdpi.comnih.gov |
| 3 | 1,3-Dipolar Cycloaddition | 3-Bromophenylacetylene, Bu₄NOH, CH₃CN, 90 °C | [¹⁸F]anle138b | mdpi.comnih.gov |
This successful radiosynthesis underscores the potential of the 5-(3-Bromophenyl)benzo[d] mdpi.comresearchgate.netdioxole scaffold in the development of advanced diagnostic tools. The aryl bromide itself can also be a target for direct radiofluorination using more recently developed palladium-catalyzed methods that allow for the conversion of aryl bromides to aryl fluorides, although this is a less common approach for [¹⁸F] labeling compared to using specialized precursors. acs.org
Future Research Directions and Unexplored Avenues for 5 3 Bromophenyl Benzo D 1 2 Dioxole
Development of Novel Catalytic Systems for Efficient Synthesis
The efficiency of the Suzuki-Miyaura synthesis of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole is highly dependent on the catalytic system. While traditional palladium catalysts are effective, research into novel systems could offer milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. researchgate.net
Future work should focus on developing and applying next-generation catalysts. Highly active systems using bulky, electron-rich phosphine (B1218219) ligands, such as those based on o-(dicyclohexylphosphino)biphenyl and o-(di-tert-butylphosphino)biphenyl, have shown exceptional performance, enabling reactions at room temperature with very low catalyst loadings (down to 0.000001 mol % Pd). acs.orgresearchgate.netthieme-connect.com Another promising avenue is the use of N-heterocyclic carbene (NHC) ligands, which are known to form stable and highly active palladium complexes. nih.gov
Furthermore, ligand-free catalyst systems present a "greener" and more cost-effective alternative. For instance, catalysts like palladium supported on iron oxide nanoparticles (Pd/Fe₂O₃) have been developed for Suzuki-Miyaura reactions, functioning efficiently in aqueous solvents at room temperature without the need for expensive phosphine ligands. rsc.orgjsynthchem.com Exploring heterodinuclear Pd-Lanthanide catalysts could also be a fruitful direction, as these have proven to be stable and efficient in protic solvents. nih.govnih.gov
| Catalyst System Type | Example Ligand/Support | Key Advantages | Reference |
|---|---|---|---|
| Bulky Phosphine Ligands | o-(Dicyclohexylphosphino)biphenyl | Very low catalyst loadings, high turnover numbers, room temperature reactions. | acs.orgthieme-connect.com |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | High stability and activity, resistant to catalyst degradation. | nih.gov |
| Ligand-Free (Heterogeneous) | Pd on Fe₂O₃ Nanoparticles | No need for ligands, use of aqueous solvents, easy catalyst recovery (magnetic). | rsc.orgjsynthchem.com |
| Heterodinuclear Complexes | Pd-bpydc-Ln (Ln = La, Ce, Nd) | Stable in air, efficient in protic solvents, activity modulated by lanthanide choice. | nih.gov |
Exploration of Photoredox and Electrochemistry in Derivatization
The bromine atom on the 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole structure is a key functional handle for further modification. Modern synthetic methods like photoredox and electrochemistry offer powerful and sustainable alternatives to traditional thermal reactions for derivatization.
Electrochemical methods, in particular, provide a green approach for forming new carbon-carbon bonds. mdpi.com For example, nickel-catalyzed cross-electrophile coupling can link aryl bromides with alkyl bromides, avoiding the need to pre-form organometallic reagents. digitellinc.com This could be applied to couple various alkyl chains to the bromophenyl ring of the target molecule. Direct electrolysis is another powerful technique, capable of activating alkyl halides for coupling reactions under different mechanisms than transition metal catalysis, potentially avoiding side reactions like β-hydride elimination. nih.gov
Visible-light-initiated photoredox catalysis is another frontier. Research has shown that palladium-catalyzed cross-coupling reactions can be initiated by visible light, offering temporal control over the reaction. nih.gov Applying such methods to the derivatization of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole could enable novel transformations under exceptionally mild conditions, expanding the accessible chemical space for new derivatives.
Application of Flow Chemistry and Mechanochemistry in Scalable Synthesis
For the scalable and industrial production of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole and its derivatives, moving from traditional batch synthesis to more advanced manufacturing technologies is essential. Flow chemistry and mechanochemistry are two such technologies that offer significant advantages in terms of safety, efficiency, and sustainability.
Continuous flow chemistry has been successfully applied to Suzuki-Miyaura reactions. rsc.orgacs.org Using packed-bed reactors filled with a heterogeneous palladium catalyst allows for continuous production, simplified purification, and improved process control. rsc.orgriken.jp Flow systems can dramatically reduce reaction times compared to batch processes; for example, a Suzuki coupling that takes hours in a batch reactor can be completed in minutes in a continuous flow setup. bcrec.id The development of a flow process for the synthesis of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole would be a significant step towards its efficient and scalable production. rsc.org
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free route to biaryl synthesis. researchgate.net This approach is inherently "green" as it minimizes solvent waste and can lead to unique reactivity not seen in solution. researchgate.netnih.gov Applying mechanochemistry to the Suzuki-Miyaura coupling to produce the title compound could provide a highly efficient, environmentally friendly, and scalable synthetic route.
| Methodology | Key Features | Potential Advantages for Scalability | Reference |
|---|---|---|---|
| Batch Synthesis | Traditional flask-based chemistry. | Well-established, but can have challenges with heat transfer, mixing, and safety on a large scale. | bcrec.id |
| Flow Chemistry | Reagents are pumped through a reactor (e.g., tube or packed bed). | Superior heat/mass transfer, improved safety, easy automation and scale-up, potential for continuous production. | rsc.orgacs.orgriken.jp |
| Mechanochemistry | Reactions induced by mechanical energy (e.g., ball milling). | Often solvent-free, reduced waste, energy efficient, can enable novel reactivity. | researchgate.netyoutube.com |
Advanced Spectroscopic Methods for In-situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are invaluable for this purpose.
In-situ Raman spectroscopy is a powerful tool for tracking the progress of Suzuki-Miyaura reactions in real-time. It can be used to monitor the consumption of reactants and the formation of products, providing immediate feedback on reaction completion. acs.orgnih.gov This technique is particularly well-suited for monitoring reactions under unconventional conditions, such as in microwave reactors rsc.org or during mechanochemical synthesis, where taking samples for offline analysis is difficult. researchgate.net For instance, a bifunctional Au-Pd film can serve as both the catalyst and a surface-enhanced Raman spectroscopy (SERS) substrate for monitoring the reaction at the catalyst surface. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for mechanistic and kinetic studies of palladium-catalyzed reactions. nih.govwikipedia.org The use of operando NMR, including with more accessible benchtop spectrometers, can provide detailed information about the catalyst's state, ligand exchange, and the formation of intermediates and byproducts throughout the reaction. acs.orgunibo.it Applying these advanced monitoring techniques to the synthesis of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole would enable precise optimization of reaction conditions, leading to higher yields and purity.
Deep Learning and AI in Chemical Synthesis and Retrosynthesis Planning for the Compound
Artificial intelligence (AI) and deep learning are revolutionizing chemical synthesis. These tools can be harnessed to accelerate the discovery of optimal reaction conditions and to design novel, efficient synthetic routes.
For 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole, machine learning models could be trained on datasets of Suzuki-Miyaura reactions to predict the yield and identify the best combination of catalyst, ligand, base, and solvent. researchgate.netrsc.org Transformer-based models, which analyze reaction components, have shown the ability to not only predict yields but also to suggest optimal conditions to achieve the highest yields, potentially reducing the need for extensive experimental screening. arxiv.org
Investigation of Supramolecular Chemistry with Benzo[d]rsc.orgresearchgate.netdioxole Scaffolds
The structure of 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole is well-suited for studies in supramolecular chemistry, the field of chemistry focusing on non-covalent interactions. The benzodioxole ring system can participate in π-π stacking interactions, while the oxygen atoms can act as hydrogen bond acceptors, both of which can direct the self-assembly of molecules into ordered structures. researchgate.netnih.govresearchgate.net
Crucially, the bromine atom introduces the possibility of halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. nih.govacs.org This interaction is a powerful tool in crystal engineering and the design of functional materials. acs.org The strength of the halogen bond can be tuned by changing the halogen (I > Br > Cl). nih.gov
Future research could explore how the interplay between the π-stacking of the benzodioxole scaffold and the directional halogen bonding of the bromine atom can be used to construct novel supramolecular architectures, such as 1-D chains or more complex networks. rsc.org This could lead to the development of new materials with interesting properties, such as liquid crystals or organic conductors. The unique combination of functionalities in 5-(3-Bromophenyl)benzo[d] rsc.orgresearchgate.netdioxole makes it an excellent candidate for exploring the fundamentals of supramolecular assembly.
Q & A
Q. What are the common synthetic routes for 5-(3-Bromophenyl)benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Derivatives are synthesized via the Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes to form chalcones. These chalcones react with phenylhydrazine in absolute ethanol to yield pyrazole derivatives (e.g., 4a–i). Structural confirmation is achieved via elemental analysis, -NMR, -NMR, and IR spectroscopy . Alternative routes include radical-polar crossover photoredox catalysis for fluorinated analogs, validated by -NMR and -NMR .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : -NMR (400 MHz) and -NMR (100 MHz) in CDCl₃ or CD₂Cl₂ confirm substituent positions and electronic environments (e.g., δ 6.79 ppm for dioxole protons in 5-(2,2-dichlorovinyl)benzo[d][1,3]dioxole) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., m/z 671.34 [M+H]⁺ for complex derivatives) .
- X-ray Crystallography : Resolves bond lengths and angles in diselenide derivatives (e.g., 1-((benzo[d][1,3]dioxol-5-yl)methyl)diselane) .
Q. What in vitro assays evaluate the antimicrobial potential of benzo[d][1,3]dioxole derivatives?
- Methodological Answer :
- Antifungal/Bacterial Testing : Compounds are screened against Candida albicans and Staphylococcus aureus using agar diffusion or microdilution methods. Pyrazole derivatives (e.g., 4a, 4c) show MIC values comparable to fluconazole .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Br) enhance activity, while bulky substituents reduce efficacy due to steric hindrance .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines Se–Se bond lengths (2.29 Å) and dihedral angles in diselenides, confirming non-coplanar dioxole rings. Thermal gravimetric analysis (TGA) further assesses stability, showing decomposition above 200°C .
Q. What strategies resolve contradictions in NMR data during characterization?
- Methodological Answer :
Q. How does the benzo[d][1,3]dioxole moiety influence DNA interactions in alkaloids?
- Methodological Answer : The dioxole group enhances π-π stacking with human telomeric G-quadruplex DNA, stabilizing non-canonical structures. Compounds with two dioxole groups (e.g., copticine) exhibit stronger binding than those with one (e.g., berberine), validated via CD spectroscopy and FRET melting assays .
Q. What role do substituents play in modulating anticonvulsant activity?
- Methodological Answer :
- Electron-Withdrawing Groups : -Br at the 3-position increases lipophilicity, improving blood-brain barrier penetration in pyrazoline derivatives.
- Bulk Effects : tert-Butyl groups reduce efficacy due to steric clashes with target receptors, as shown in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) rodent models .
Key Research Findings
- Synthetic Flexibility : Radical-polar crossover enables fluorination at benzylic positions, expanding derivatization options .
- Biological Relevance : Dioxole derivatives show dual antimicrobial/anticancer potential, with SAR guided by electronic and steric effects .
- Structural Insights : X-ray crystallography and advanced NMR resolve conformational ambiguities critical for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
